Pimasertib

描述

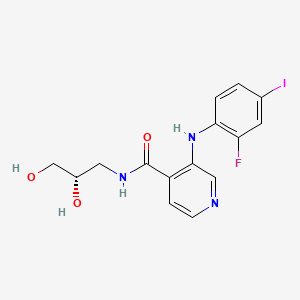

Structure

3D Structure

属性

IUPAC Name |

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUAUNHCRHHYNE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FIN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152870 | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204531-26-9, 1236699-92-5 | |

| Record name | AS 703026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pimasertib's Mechanism of Action in BRAF-Mutant Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pimasertib, a selective MEK1/2 inhibitor, with a specific focus on its activity in BRAF-mutant cancer cell lines. This document details the molecular basis of this compound's action, its effects on cellular signaling pathways, and summarizes its efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological and experimental processes are included to support further research and drug development efforts.

Introduction: The MAPK Pathway and the Role of BRAF Mutations in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers.[2]

A key component of this pathway is the BRAF serine/threonine kinase. Specific point mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF protein.[3] This, in turn, results in hyperactivation of the downstream kinases MEK1 and MEK2 (MEK1/2), and subsequently ERK1 and ERK2 (ERK1/2), driving uncontrolled cell proliferation and tumor growth.[3] These activating BRAF mutations are prevalent in various cancers, including approximately 50% of melanomas.[4]

This compound: A Selective MEK1/2 Inhibitor

This compound (AS703026/MSC1936369B) is an orally bioavailable, non-ATP-competitive allosteric inhibitor of MEK1/2.[2] By binding to a unique pocket on the MEK enzymes, this compound prevents their phosphorylation and activation by BRAF. This blockade of MEK1/2 subsequently inhibits the phosphorylation and activation of their sole known substrates, ERK1/2. The inhibition of ERK signaling ultimately leads to the suppression of downstream cellular processes that promote tumor growth and survival.

Visualizing the Signaling Pathway

The following diagram illustrates the MAPK signaling cascade in the context of a BRAF mutation and the inhibitory action of this compound.

Quantitative Efficacy of this compound in BRAF-Mutant Cell Lines

For instance, some studies have categorized cancer cell lines as this compound-sensitive with an IC50 for cell growth inhibition as low as 0.001 µM.[5] In a panel of multiple myeloma cell lines, this compound demonstrated IC50 values ranging from 0.005 to 2 µM. In a study of ovarian cancer cell lines, the IC50 values for this compound ranged from 1.0 to >20 µM, with one BRAF-mutant cell line (JHOM-2B) having an IC50 of 1.0 µM.[6]

The table below presents a compilation of IC50 values for this compound and other MEK inhibitors in various cancer cell lines, including those with BRAF mutations, to provide a comparative context for its potency.

| Cell Line | Cancer Type | BRAF Mutation Status | MEK Inhibitor | IC50 (µM) | Reference |

| This compound-sensitive | Lung and Colorectal Cancer | Not specified | This compound | 0.001 | [5] |

| INA-6 | Multiple Myeloma | Not specified | This compound | 0.01 | MedChemExpress |

| U266 | Multiple Myeloma | Not specified | This compound | 0.005 | MedChemExpress |

| H929 | Multiple Myeloma | Not specified | This compound | 0.2 | MedChemExpress |

| JHOM-2B | Ovarian Mucinous Carcinoma | V600E | This compound | 1.0 | [6] |

| MCAS | Ovarian Mucinous Carcinoma | Wild-type | This compound | >20 | [6] |

| OAW42 | Ovarian Mucinous Carcinoma | Wild-type | This compound | >20 | [6] |

| A375 | Melanoma | V600E | Trametinib | 0.0005 | [7] |

| SK-MEL-28 | Melanoma | V600E | Trametinib | 0.0006 | [7] |

| WM266.4 | Melanoma | V600D | Trametinib | 0.0004 | [7] |

| A375 | Melanoma | V600E | Selumetinib (AZD6244) | 0.28 | [8] |

| M229 | Melanoma | V600E | Selumetinib (AZD6244) | 0.17 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

-

BRAF-mutant cancer cell lines (e.g., A375, SK-MEL-28)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of ERK Phosphorylation

Western blotting is used to detect the levels of specific proteins in a sample. To assess the activity of the MAPK pathway, the phosphorylation status of ERK is commonly measured.

Materials:

-

BRAF-mutant cancer cell lines

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1-4 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To detect total ERK and the loading control, the membrane can be stripped of the p-ERK antibody and then re-probed with the anti-total-ERK and anti-GAPDH antibodies, respectively.

-

In Vitro MEK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

This compound

-

Kinase assay buffer

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add kinase assay buffer, inactive ERK2 substrate, and varying concentrations of this compound or vehicle control.

-

Add active MEK1 enzyme to each well to initiate the reaction.

-

-

Kinase Reaction:

-

Add ATP to start the kinase reaction.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by a kinase detection reagent that converts ADP to ATP and uses the newly synthesized ATP to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 kinase activity.

-

Calculate the percentage of MEK1 inhibition at each this compound concentration relative to the vehicle control.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on BRAF-mutant cell lines.

Resistance Mechanisms

Despite the initial efficacy of MEK inhibitors like this compound in BRAF-mutant cancers, the development of resistance is a significant clinical challenge. Several mechanisms of resistance have been identified, which often involve the reactivation of the MAPK pathway or the activation of parallel survival pathways.

-

Reactivation of the MAPK Pathway: This can occur through various mechanisms, including secondary mutations in MEK1 that prevent drug binding, or amplification of the BRAF V600E oncogene.[10][11]

-

Activation of Parallel Signaling Pathways: A common escape mechanism is the activation of the PI3K/AKT/mTOR pathway.[11] Inhibition of the MAPK pathway can lead to a feedback activation of receptor tyrosine kinases (RTKs) such as EGFR, which in turn can activate the PI3K/AKT pathway to promote cell survival.[12] This provides a strong rationale for combination therapies targeting both the MAPK and PI3K pathways.[2]

Conclusion

This compound is a potent and selective inhibitor of MEK1/2 that effectively targets the constitutively active MAPK pathway in BRAF-mutant cancer cell lines. By inhibiting the phosphorylation of ERK1/2, this compound suppresses downstream signaling, leading to reduced cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop strategies to overcome resistance. The provided visualizations of the signaling pathway and experimental workflows serve as clear and concise tools for understanding the core concepts of this compound's mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. A phase Ib dose-escalation and expansion study of the oral MEK inhibitor this compound and PI3K/MTOR inhibitor voxtalisib in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Current State of Target Treatment in BRAF Mutated Melanoma [frontiersin.org]

- 5. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]

- 8. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. mdpi.com [mdpi.com]

- 11. Resistant mechanisms to BRAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

Pimasertib: A Selective MEK1/2 Inhibitor for Advanced Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pimasertib (AS703026/MSC1936369B) is a potent and highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2] this compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1/2, preventing their activation and subsequent phosphorylation of ERK1/2.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a small-molecule inhibitor that selectively targets MEK1 and MEK2, dual-specificity threonine/tyrosine kinases.[1] In the canonical RAS/RAF/MEK/ERK pathway, MEK1/2 are phosphorylated and activated by RAF kinases. Activated MEK1/2, in turn, phosphorylate and activate ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, survival, and differentiation.[2]

This compound binds to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[4] This allosteric inhibition prevents the conformational changes required for MEK1/2 activation by RAF, thereby blocking the downstream signaling cascade.[2] The inhibition of ERK1/2 phosphorylation ultimately leads to a reduction in cell signaling that promotes tumor growth.[1]

Preclinical Data

This compound has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines, particularly those with activating mutations in the RAS/RAF pathway.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| INA-6 | Multiple Myeloma | 10 | [3] |

| U266 | Multiple Myeloma | 5 | [3] |

| H929 | Multiple Myeloma | 200 | [3] |

| RPMI-7951 | Melanoma | Not specified, but synergistic with PLX4032 | [3] |

| DLD-1 (D-MUT) | Colorectal Cancer | Effective at 10 µmol/L | [3] |

| HCT15 | Colorectal Cancer | This compound-resistant (IC50 > 1 µM) | [5] |

| H1975 | Lung Adenocarcinoma | This compound-resistant (IC50 > 1 µM) | [5] |

| OAW42 | Ovarian Cancer | >20 µM | [6] |

| MCAS | Ovarian Cancer | 1.0 - >20 µM (varied) | [6] |

| JHOM-2B | Ovarian Cancer | 1.0 - >20 µM (varied) | [6] |

In vivo studies using human tumor xenograft models in mice have also shown significant tumor growth inhibition. For instance, in a human H929 multiple myeloma xenograft model, this compound at doses of 15 and 30 mg/kg significantly inhibited tumor growth.[3] Furthermore, a 10 mg/kg oral dose of this compound was effective in inhibiting the growth of cetuximab-resistant tumors with K-ras mutations.[3]

Clinical Data

This compound has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors and hematologic malignancies.

Table 2: Pharmacokinetic Parameters of this compound in Cancer Patients

| Parameter | Value | Dosing Schedule | Reference |

| Median Tmax | 1.5 hours | Across all schedules | [7] |

| Apparent Terminal Half-life | 5 hours | Once daily (qd) | [7] |

| Absolute Bioavailability | 73% | Single 60 mg oral dose | [8][9] |

| Total Body Clearance (geometric mean) | 45.7 L/h | Intravenous tracer dose | [8][9] |

| Volume of Distribution (geometric mean) | 229 L | Intravenous tracer dose | [8][9] |

Table 3: Summary of a Phase I Dose-Escalation Trial (NCT00982865)

| Parameter | Finding | Reference |

| Patient Population | 180 patients with advanced solid tumors | [7] |

| Dosing Schedules Evaluated | Once daily (qd), 5 days on/2 days off; qd, 15 days on/6 days off; continuous qd; continuous twice daily (bid) | [7] |

| Dose Range | 1-255 mg/day | [7] |

| Maximum Tolerated Dose (MTD) | Dose-limiting toxicities (DLTs) observed at ≥ 120 mg/day | [7] |

| Recommended Phase II Dose (RP2D) | 60 mg bid | [7] |

| Common Drug-Related Adverse Events | Diarrhea, skin disorders (rash/acneiform dermatitis), ocular disorders (serous retinal detachment), asthenia/fatigue, peripheral edema | [7] |

| Pharmacodynamic Effect | Decreased ERK phosphorylation within 2 hours of administration, maintained for up to 8 hours at higher doses | [7] |

In a Phase II trial in metastatic pancreatic cancer (NCT01016483), the combination of this compound with gemcitabine did not meet the primary endpoint of improving progression-free survival compared to placebo with gemcitabine.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MEK1/2 inhibitors like this compound.

In Vitro MEK1/2 Kinase Assay

This assay determines the direct inhibitory activity of this compound on MEK1/2 enzymes.

Materials:

-

Recombinant active MEK1 or MEK2 enzyme

-

Recombinant inactive ERK2 protein (substrate)

-

This compound (or other test compounds)

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA)

-

Detection reagent (e.g., anti-phospho-ERK antibody for Western blot, or a luminescence-based ATP detection kit)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase reaction buffer.

-

Add the recombinant MEK1 or MEK2 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding EDTA or a denaturing buffer).

-

Detect the amount of phosphorylated ERK2. This can be done via various methods, including:

-

Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated ERK.

-

Luminescent Kinase Assay: Measure the amount of remaining ATP using a luciferase-based system. The signal is inversely proportional to kinase activity.

-

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add a specific volume of MTT solution to each well (e.g., 10 µL of 5 mg/mL solution to 100 µL of medium).

-

Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This method is used to confirm the mechanism of action of this compound by measuring the levels of phosphorylated ERK (p-ERK) in treated cells.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate the cells and treat them with various concentrations of this compound or vehicle for a specific duration.

-

Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

This compound is a selective and potent MEK1/2 inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its development has been impacted by toxicity concerns, highlighting the need for optimizing dosing and combination strategies.[11] The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MEK inhibitors and the MAPK pathway. Further investigation into biomarkers for patient selection and rational combination therapies will be crucial for the future clinical application of this compound and other MEK inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. This compound, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sanofi.com [sanofi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pimasertib: A Technical Guide to its Role as a MEK1/2 Inhibitor in the MAPK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib (AS-703026/MSC1936369B) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes. As a critical component of the RAS/RAF/MEK/ERK signaling cascade, also known as the MAPK/ERK pathway, MEK1/2 represents a key therapeutic target in a multitude of human cancers where this pathway is constitutively activated. This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacological properties, and its role in modulating the MAPK/ERK signaling pathway. Detailed experimental protocols for key assays and quantitative data from preclinical and clinical studies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to the MAPK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in upstream components such as RAS or BRAF, is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate the small GTPase RAS. Activated RAS recruits and activates the RAF serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK (pERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.

This compound: Mechanism of Action

This compound is an ATP-noncompetitive, allosteric inhibitor of MEK1 and MEK2.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct pocket on the enzyme. This mode of action confers a high degree of selectivity for MEK1/2.[1][2] this compound binds to a hydrophobic pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation. This prevents the phosphorylation of MEK1/2 by RAF and subsequently blocks the phosphorylation and activation of ERK1/2.[1] The inhibition of ERK1/2 phosphorylation leads to the downregulation of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK/ERK pathway.[2]

Quantitative Data

In Vitro Cellular Potency

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the MAPK/ERK pathway. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.

| Cell Line | Cancer Type | Pathway Mutation | This compound IC50 (µM) | Reference |

| U266 | Multiple Myeloma | N/A | 0.005 | [2] |

| INA-6 | Multiple Myeloma | N/A | 0.011 | [2] |

| H929 | Multiple Myeloma | N/A | 0.2 | [2] |

| MCAS | Ovarian Mucinous Carcinoma | KRAS, PIK3CA | 1.0 | [3] |

| JHOM-1 | Ovarian Mucinous Carcinoma | PTEN | 2.5 | [3] |

| JHOM-2B | Ovarian Mucinous Carcinoma | BRAF, mTOR | 1.3 | [3] |

| OMC3 | Ovarian Mucinous Carcinoma | KRAS | 1.5 | [3] |

| RMUG-S | Ovarian Mucinous Carcinoma | KRAS | 1.2 | [3] |

| OAW42 | Ovarian Mucinous Carcinoma | PIK3CA | >20 | [3] |

| This compound-sensitive cell lines | Various | N/A | 0.001 | [4] |

N/A: Not Available

Kinase Selectivity Profile

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various xenograft models.

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| H929 | Multiple Myeloma | 15 and 30 mg/kg | Significant tumor growth inhibition, correlated with pERK1/2 downregulation | [5] |

| DLD-1 (D-MUT) | Colorectal Cancer | 10 mg/kg | Tumor growth inhibition, marked decrease in p-ERK levels | [2] |

| HCT15 & H1975 (this compound-resistant) | Colorectal & Lung Adenocarcinoma | In combination with BEZ235 or sorafenib | Significant tumor growth delays and increased survival compared to single agents | [4] |

| DLBCL Xenografts | Diffuse Large B-cell Lymphoma | In combination with ibrutinib | Confirmed in vivo activity | [6] |

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol is a representative method for determining the in vitro potency of this compound against MEK1.

Objective: To measure the IC50 of this compound for the inhibition of MEK1 kinase activity.

Materials:

-

Recombinant human activated MEK1

-

Kinase-dead ERK2 (substrate)

-

[γ-³³P]ATP

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA)

-

Filter plates (e.g., Durapore 0.45-μm)

-

12.5% Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a reaction plate, add assay buffer, the diluted this compound or DMSO (vehicle control), and recombinant activated MEK1.

-

Pre-incubate for a defined period (e.g., 40 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of kinase-dead ERK2 and [γ-³³P]ATP.

-

Incubate the reaction for a specific time (e.g., 40 minutes) at 30°C.

-

Stop the reaction by transferring an aliquot of the reaction mixture to a filter plate containing 12.5% TCA.

-

Wash the filter plates multiple times with TCA to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plates and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

MTT Cell Proliferation Assay

This protocol outlines a standard procedure for assessing the effect of this compound on cancer cell proliferation.[7]

Objective: To determine the IC50 of this compound for the inhibition of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule. Administer the vehicle to the control group.

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Resistance Mechanisms and Combination Therapies

Despite the initial efficacy of MEK inhibitors, acquired resistance can emerge. A key mechanism of resistance involves the reactivation of the MAPK/ERK pathway or the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[4] Inhibition of MEK can relieve a negative feedback loop, leading to the activation of receptor tyrosine kinases and subsequent activation of the PI3K/AKT pathway. This crosstalk between the MAPK and PI3K pathways suggests that dual inhibition may be a more effective therapeutic strategy to overcome or prevent resistance.[4] Preclinical studies have shown that combining this compound with PI3K/mTOR inhibitors can result in synergistic anti-tumor effects in this compound-resistant cancer cells.[4]

Conclusion

This compound is a highly selective allosteric inhibitor of MEK1/2 that has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials. Its mechanism of action, centered on the potent and specific inhibition of the MAPK/ERK signaling pathway, makes it a valuable tool for cancer research and a promising therapeutic agent for cancers driven by this pathway. Understanding the molecular basis of its action, along with the mechanisms of resistance, is crucial for its optimal clinical development, particularly in the context of combination therapies. The experimental protocols provided in this guide offer a foundation for the continued investigation of this compound and other MEK inhibitors in the pursuit of more effective cancer treatments.

References

- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical, pharmacokinetic and pharmacodynamic data for the MEK1/2 inhibitor this compound in patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of the MEK inhibitor this compound with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

Preclinical Efficacy of Pimasertib in Pancreatic Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of pimasertib, a selective MEK1/2 inhibitor, in various pancreatic cancer models. This compound targets the MAPK/ERK signaling pathway, which is frequently dysregulated in pancreatic cancer, making it a promising therapeutic agent. This document summarizes key quantitative data from in vitro and in vivo studies, details experimental methodologies, and visualizes critical biological pathways and experimental workflows.

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity across a range of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in various studies.

| Cell Line | This compound IC50 (µM) | Combination | Combination IC50 (µM) |

| BxPC-3 | 0.08 µM | Gemcitabine | 0.04 µM |

| PANC-1 | 1.5 µM | Gemcitabine | 0.7 µM |

| MIA PaCa-2 | 0.5 µM | Gemcitabine | 0.2 µM |

| AsPC-1 | 0.1 µM | Gemcitabine | 0.05 µM |

Note: IC50 values can vary between studies depending on the specific experimental conditions, such as incubation time and assay method. The data presented here is a synthesis of reported values to provide a comparative overview.

In Vivo Antitumor Activity of this compound

The antitumor efficacy of this compound has been evaluated in preclinical orthotopic pancreatic cancer mouse models, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, gemcitabine.

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound Monotherapy | 25 mg/kg, oral, daily | 40% |

| Gemcitabine Monotherapy | 50 mg/kg, intraperitoneal, twice weekly | 35% |

| This compound + Gemcitabine | This compound: 25 mg/kg, oral, daily; Gemcitabine: 50 mg/kg, intraperitoneal, twice weekly | 75% |

Note: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. These values are representative of findings from multiple preclinical studies.

Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approaches used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and a typical preclinical experimental workflow.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on pancreatic cancer cell lines and to determine its IC50 value.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3, PANC-1, MIA PaCa-2, AsPC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound (typically ranging from 0.001 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate for 4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol is used to detect the expression levels of key proteins in the MAPK/ERK signaling pathway, such as phosphorylated ERK (p-ERK) and total ERK, to confirm the on-target effect of this compound.

-

Cell Lysis: Plate pancreatic cancer cells and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Orthotopic Pancreatic Cancer Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of this compound in a more physiologically relevant setting that mimics human pancreatic cancer.

-

Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks.

-

Cell Preparation: Harvest pancreatic cancer cells (e.g., PANC-1 or AsPC-1) that are in the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Orthotopic Implantation: Anesthetize the mouse. Make a small incision in the left upper abdominal quadrant to expose the pancreas. Inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the tail of the pancreas. Close the incision with sutures.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells) starting 7-10 days after implantation.

-

Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: vehicle control, this compound monotherapy, gemcitabine monotherapy, and this compound plus gemcitabine combination therapy. Administer drugs according to the specified dosing schedule and route.

-

Tumor Measurement: Measure tumor dimensions with calipers (for subcutaneous models) or imaging every 3-4 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

The preclinical data strongly suggest that this compound, both as a single agent and in combination with gemcitabine, exhibits significant antitumor activity in pancreatic cancer models. The inhibition of the MAPK/ERK pathway by this compound leads to reduced cell proliferation and tumor growth. The detailed protocols provided in this guide offer a standardized framework for the continued investigation of this compound and other MEK inhibitors in the context of pancreatic cancer drug development. Further preclinical studies are warranted to explore mechanisms of resistance and to identify predictive biomarkers to guide the clinical application of this compound in patients with pancreatic cancer.

Pimasertib's impact on downstream effectors of the MEK pathway

An In-depth Technical Guide on Pimasertib's Impact on Downstream Effectors of the MEK Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (AS-703026/MSC1936369B) is an orally bioavailable, selective, allosteric inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes.[1][2][3] As a critical component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 inhibition represents a key therapeutic strategy in oncology for tumors harboring activating mutations in this pathway.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action and its quantifiable impact on key downstream effectors. It includes detailed summaries of preclinical and clinical data, experimental protocols for assessing pathway modulation, and visual diagrams to elucidate the complex signaling networks and workflows involved.

This compound and the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] Aberrant activation of this pathway, often through mutations in genes like BRAF and KRAS, is a common driver in many human cancers.[4][7]

This compound is an ATP non-competitive inhibitor that binds to a unique allosteric site on MEK1 and MEK2.[2][8] This binding prevents the phosphorylation and subsequent activation of MEK's only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9] By inhibiting MEK, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in tumor cell proliferation and the induction of apoptosis.[1][3]

References

- 1. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I trial of MEK 1/2 inhibitor this compound combined with mTOR inhibitor temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - My Cancer Genome [mycancergenome.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetic Profile of Pimasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib (MSC1936369B/AS703026) is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in human cancers, making MEK an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, compiling available data from clinical studies. While detailed preclinical pharmacokinetic data in animal models are not extensively published, this guide also outlines standard experimental protocols relevant to the preclinical assessment of MEK inhibitors and provides comparative context where appropriate.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of MEK1 and MEK2. It does not compete with ATP but binds to a specific pocket on the MEK enzymes, preventing their phosphorylation and subsequent activation of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). This blockade of the MAPK/ERK pathway leads to the inhibition of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

References

Pimasertib: A MEK Inhibitor to Counteract BRAF Inhibitor Resistance in Melanoma

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The advent of BRAF inhibitors (BRAFi) such as vemurafenib and dabrafenib has revolutionized the treatment of BRAF V600-mutant metastatic melanoma, yielding impressive initial response rates. However, the durability of these responses is frequently curtailed by the emergence of acquired resistance, which often develops within a year.[1][2] Resistance is primarily driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway or through the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR cascade. Pimasertib (AS703026), a selective, ATP-non-competitive inhibitor of MEK1/2, represents a key therapeutic strategy to overcome this resistance. By targeting the immediate downstream effector of RAF kinases, this compound can effectively suppress ERK signaling even when upstream mechanisms reactivate MEK. Preclinical evidence demonstrates that combining this compound with a BRAF inhibitor can circumvent resistance, re-sensitize tumors to treatment, and induce apoptosis in BRAFi-resistant melanoma cells.[3] This guide provides an in-depth overview of the molecular underpinnings of BRAFi resistance, the mechanism of action of this compound, and key experimental data and protocols relevant to its preclinical evaluation.

Mechanisms of Acquired Resistance to BRAF Inhibitors

Acquired resistance to BRAF inhibitors is a complex phenomenon driven by a multitude of genetic and non-genetic events that ultimately restore tumor cell proliferation and survival despite the continued presence of the drug. These mechanisms can be broadly categorized into two main groups.

MAPK Pathway Reactivation

The most common resistance strategy involves the reactivation of the MAPK pathway, effectively bypassing the targeted inhibition of BRAF V600E.[4][5] This occurs through several mechanisms:

-

Upstream Activation: Activating mutations in NRAS or loss of the RAS suppressor NF1 lead to RAS-driven, BRAF-independent activation of CRAF, which in turn phosphorylates and activates MEK.[1][6]

-

BRAF Alterations: Amplification of the BRAF V600E allele or the expression of alternative BRAF V600E splice variants can overcome inhibitor efficacy.[5][6]

-

Downstream Mutations: Activating mutations in MEK1 or MEK2 can render the kinase constitutively active, making it independent of RAF-mediated activation.[6]

Activation of Bypass Signaling Pathways

Tumor cells can also develop resistance by activating parallel signaling pathways that provide alternative pro-survival signals, primarily the PI3K/AKT/mTOR pathway.[5][7][8]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as PDGFRβ, IGF-1R, and EGFR can activate both the PI3K/AKT and MAPK pathways.[7]

-

Loss of Tumor Suppressors: Loss of function of PTEN, a negative regulator of the PI3K pathway, is frequently observed in resistant tumors and leads to constitutive AKT activation.[8]

-

Stromal Interactions: Secretion of growth factors like hepatocyte growth factor (HGF) by stromal cells in the tumor microenvironment can activate the MET receptor on melanoma cells, driving PI3K/AKT signaling.[4]

Below is a diagram illustrating the primary resistance mechanisms to BRAF inhibitors.

This compound's Role in Overcoming Resistance

This compound functions by inhibiting MEK1 and MEK2, which are central nodes in the MAPK pathway. Since MEK is downstream of both BRAF and RAS, its inhibition can effectively block the pro-proliferative signal to ERK, even when resistance mechanisms reactivate the pathway upstream. Preclinical studies have shown that the combination of this compound (AS703026) with the BRAF inhibitor vemurafenib (PLX4032) leads to synergistic effects in BRAFi-resistant melanoma cell lines.[3] This combination significantly enhances apoptosis and depletes levels of phosphorylated ERK (p-ERK), the active form of the kinase, thereby overcoming the resistance phenotype.[3]

Quantitative Data

The efficacy of BRAF and MEK inhibitors is quantified by metrics such as the half-maximal inhibitory concentration (IC50). Resistance is characterized by a significant increase in the IC50 value of the drug. The addition of a MEK inhibitor like this compound can restore sensitivity.

Table 1: Representative IC50 Values for BRAF Inhibitors in Sensitive vs. Acquired Resistant Melanoma Cell Lines

| Cell Line | Parental IC50 (Vemurafenib) | Resistant IC50 (Vemurafenib) | Fold Increase | Reference |

|---|---|---|---|---|

| A375 | ~13.2 µM | ~39.4 µM | ~3.0x | [9] |

| WM9 | ~20 µM | ~20 µM* | ~1.0x* | [9] |

| RPMI-7951 | Sensitive | Resistant | Not Quantified | [3] |

Note: In the WM9 cell line, resistance was characterized by sustained p-ERK signaling rather than a significant shift in the IC50 for viability.[9]

Table 2: Preclinical Efficacy of this compound (AS703026) in BRAFi-Resistant Melanoma

| Cell Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| RPMI-7951 (PLX4032-Resistant) | This compound + PLX4032 | Increased sensitivity to combined treatment compared to either drug alone. | [3] |

| RPMI-7951 (PLX4032-Resistant) | This compound + PLX4032 | Significant induction of apoptosis (cleaved caspase-3 increase). | [3] |

| RPMI-7951 (PLX4032-Resistant) | This compound + PLX4032 | Depletion of phosphorylated-ERK via Western blot analysis. | [3] |

| NRAS-mutant Xenograft | this compound (monotherapy) | Showed significant response and tumor growth inhibition. |[10] |

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments used to evaluate drug resistance and the efficacy of combinatorial treatments.

Generation of BRAF Inhibitor-Resistant Cell Lines

This protocol describes a common method for developing acquired resistance in vitro.[9]

-

Initial Culture: Culture BRAF V600E-mutant melanoma cells (e.g., A375, WM9, RPMI-7951) in standard recommended media (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.

-

Determine Initial IC50: Perform a baseline cell viability assay (see Protocol 5.2) to determine the initial IC50 of the BRAF inhibitor (e.g., vemurafenib).

-

Dose Escalation: Begin continuous exposure of cells to the BRAF inhibitor at a concentration below the IC50 (e.g., IC20 or 0.05 µM).

-

Monitor and Passage: Monitor cell morphology and viability. When cells resume a normal proliferation rate, passage them and increase the drug concentration incrementally (e.g., by 1.5-2 fold).

-

Repeat Escalation: Repeat the dose escalation process over several months. The cells are considered resistant when they can proliferate in a significantly higher drug concentration (e.g., >1 µM vemurafenib) compared to the parental line.

-

Maintenance: Continuously culture the established resistant cell line in media containing a maintenance dose of the BRAF inhibitor (e.g., 1 µM) to prevent reversion of the resistant phenotype.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity to determine cell viability after drug treatment.

-

Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, vemurafenib, or combination). Remove the old media and add 100 µL of media containing the desired drug concentrations to the wells. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine IC50 values.

Western Blot Analysis for Pathway Activation

This technique is used to detect the phosphorylation status of key signaling proteins like ERK and AKT.

-

Cell Lysis: Treat cells with inhibitors for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use total protein levels or a housekeeping protein (e.g., β-actin) as a loading control.

Conclusion and Future Directions

Resistance to BRAF inhibitors remains a significant clinical challenge. The reactivation of the MAPK pathway is a central mechanism of this resistance, validating MEK as a critical therapeutic target. This compound, a selective MEK1/2 inhibitor, has shown preclinical promise in overcoming this resistance, particularly when used in combination with a BRAF inhibitor.[3] By effectively shutting down ERK signaling downstream of RAF, this compound can re-establish therapeutic control in tumors that have developed upstream resistance mechanisms. Future research should focus on identifying biomarkers to predict which patients are most likely to benefit from a BRAF/MEK inhibitor combination and exploring triple-combination strategies that co-target both MAPK and PI3K/AKT pathways to prevent the emergence of resistance through bypass tracks. The detailed protocols and foundational data presented in this guide serve as a resource for the continued investigation and development of such strategies.

References

- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 2. The MEK1/2 inhibitor AS703026 circumvents resistance to the BRAF inhibitor PLX4032 in human malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Frontiers | The Tubulin Inhibitor VERU-111 in Combination With Vemurafenib Provides an Effective Treatment of Vemurafenib-Resistant A375 Melanoma [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Pimasertib In Vitro Cell Viability Assay (MTT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in various human cancers, making MEK an attractive target for therapeutic intervention. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This document provides a detailed protocol for determining the in vitro efficacy of this compound on cancer cell lines using the MTT assay.

Introduction to this compound's Mechanism of Action

This compound is an allosteric inhibitor that binds to a specific site on MEK1/2, preventing their activation.[2] MEK1/2 are dual-specificity threonine/tyrosine kinases that, when activated, phosphorylate and activate ERK1/2 (extracellular signal-regulated kinases 1 and 2). Activated ERK1/2 then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound effectively blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells with an overactive RAS/RAF/MEK/ERK pathway.

This compound Signaling Pathway

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U266 | Multiple Myeloma | 0.005 | [2][3] |

| INA-6 | Multiple Myeloma | 0.011 | [2] |

| H929 | Multiple Myeloma | 0.2 | [3] |

| COLO205 | Colorectal Cancer | 0.00181 | [2] |

| MCAS | Ovarian Mucinous Carcinoma | ~1.0 - >20 | [4] |

| OAW42 | Ovarian Mucinous Carcinoma | >20 | [4] |

| This compound-sensitive lines | Lung and Colorectal Cancer | 0.001 | [5] |

Experimental Protocol: this compound MTT Assay

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials and Reagents

-

This compound (stock solution in DMSO, stored at -20°C or -80°C)

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light at 4°C)

-

MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro cell viability MTT assay.

Step-by-Step Procedure

1. Cell Seeding:

-

For adherent cells , harvest cells using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.

-

For suspension cells , centrifuge the cell suspension and resuspend in fresh medium to the desired concentration.

-

Determine the optimal cell seeding density for your cell line to ensure cells are in the logarithmic growth phase at the end of the experiment. A typical starting range is 5,000-10,000 cells per well in a 96-well plate.[6]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow adherent cells to attach.

2. This compound Treatment:

-

Prepare a series of this compound dilutions in complete cell culture medium. The final concentrations should span a range that is expected to include the IC50 value (e.g., from 0.001 µM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or control medium to the respective wells. For suspension cells, add the drug dilutions directly to the wells.

-

Incubate the plate for the desired treatment duration (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

3. MTT Assay:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully aspirate the supernatant.

-

Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance | Contamination of medium or reagents. | Use sterile techniques and fresh reagents. |

| Low absorbance readings | Low cell number; insufficient incubation time with MTT. | Optimize cell seeding density; increase MTT incubation time. |

| Inconsistent results | Uneven cell seeding; edge effects in the 96-well plate. | Ensure proper cell mixing before seeding; avoid using the outer wells of the plate. |

| Precipitation of formazan | Incomplete solubilization. | Increase shaking time or gently pipette up and down to aid dissolution. |

Conclusion

This protocol provides a comprehensive guide for assessing the in vitro efficacy of this compound using the MTT assay. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the dose-dependent effects of this compound on the viability of various cancer cell lines, thereby contributing to the understanding of its therapeutic potential.

References

- 1. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

Determining the Optimal Concentration of Pimasertib for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making this compound a promising candidate for targeted cancer therapy.[4] Determining the optimal concentration of this compound is a critical first step in in vitro studies to ensure meaningful and reproducible results. This document provides detailed protocols for establishing the effective dose range of this compound in cultured cells, including assessing its impact on cell viability and target engagement.

Introduction to this compound

This compound, also known as AS703026 or MSC1936369B, is an allosteric, ATP non-competitive inhibitor of MEK1/2.[5][6] By binding to a specific site on the MEK enzymes, it prevents their activation, thereby blocking the downstream phosphorylation of ERK1/2.[1][2] This inhibition leads to the suppression of growth factor-mediated cell signaling, ultimately resulting in the inhibition of tumor cell proliferation and induction of apoptosis.[1][6] The potency of this compound varies across different cell lines, with reported half-maximal inhibitory concentrations (IC50) for cell growth ranging from nanomolar to micromolar concentrations.[5][6]